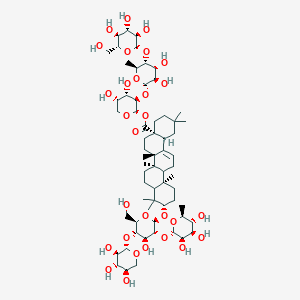![molecular formula C18H15N5OS B2925428 2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2034538-32-2](/img/structure/B2925428.png)
2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide is a complex organic compound that features a benzodiazole ring, a thiophene ring, and a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the thiophene and pyrazine rings through a series of coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic catalysts, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as amines or ethers.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular processes.
Medicine
Medicinally, this compound has potential as a therapeutic agent. Its structure suggests it could interact with biological targets, such as receptors or enzymes, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various disease models.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings. Its unique properties may impart desirable characteristics, such as increased stability or specific reactivity.
Mecanismo De Acción
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide involves its interaction with molecular targets, such as enzymes or receptors. The benzodiazole ring may facilitate binding to specific sites, while the thiophene and pyrazine rings could modulate the compound’s overall reactivity and stability. These interactions can lead to changes in cellular pathways, influencing biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: This compound shares the pyrazine ring but lacks the benzodiazole and thiophene rings.
3-(1H-1,3-benzodiazol-1-yl)benzoic acid: This compound contains the benzodiazole ring but differs in the other functional groups attached.
Uniqueness
What sets 2-(1H-1,3-benzodiazol-1-yl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}acetamide apart is its combination of three distinct ring systems
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c24-17(10-23-12-22-14-3-1-2-4-16(14)23)21-9-15-18(20-7-6-19-15)13-5-8-25-11-13/h1-8,11-12H,9-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGSRYQHPGBWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-[(6-chloro-3-pyridinyl)methyl]-4-piperidinecarboxylate](/img/structure/B2925353.png)
![N-(3-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2925354.png)
![1,6-dimethyl-4-{[1-(2-methylbenzoyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one](/img/structure/B2925355.png)



![Dimethyl 5-[(6-amino-5-nitropyrimidin-4-yl)amino]benzene-1,3-dicarboxylate](/img/structure/B2925360.png)
![5-[(E)-2-(3-chloro-1-benzothiophen-2-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2925361.png)



